molecular formula C22H36O4 B139136 Misoprostol a CAS No. 58682-86-3

Misoprostol a

Cat. No. B139136
CAS RN: 58682-86-3
M. Wt: 364.5 g/mol
InChI Key: OCWJVIUDOHXKHI-PWNUKQCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misoprostol-induced changes in gastric mucosal hemodynamics

Misoprostol, a synthetic prostaglandin E1 analog, has been shown to significantly increase the mucosal blood volume index in the stomach, suggesting a potential for accelerating gastric ulcer healing by improving gastric mucosal hemodynamics. This effect was observed in a double-blind, placebo-controlled study involving healthy male volunteers, indicating that misoprostol may enhance the body's natural ulcer healing processes in addition to its known gastric acid antisecretory activity .

Inhibition of nocturnal gastric secretion

The antisecretory properties of misoprostol have been confirmed in a study with normal human volunteers, where it significantly inhibited total acid output at a dose of 200 micrograms. This effect was maintained for 3 hours post-administration, and no adverse effects were noted, suggesting that misoprostol could be a promising therapeutic agent for peptic ulcer treatment .

Misoprostol and gastroduodenal injury prevention

Misoprostol has demonstrated efficacy in protecting the gastroduodenum from acute ulceration and reducing the incidence of erosions caused by aspirin ingestion. A double-blind trial showed that subjects taking misoprostol developed fewer acute endoscopic gastric and duodenal ulcers compared to those taking a placebo. This protective effect was dose-dependent and highlights misoprostol's potential in preventing drug-induced gastroduodenal injury .

Therapeutic applications of Misoprostol

Misoprostol's therapeutic applications extend beyond gastrointestinal protection. It has been found to regulate various immunologic cascades, protect against tissue injury from various causes, and improve nutrient absorption in certain conditions. Its utility spans across hepatotoxicity, asthma, cholesterol management, and even dental repair, among others. These wide-ranging benefits underscore misoprostol's potential in diverse clinical settings .

Misoprostol in peptic ulcer and NSAID-induced ulceration

Misoprostol's role in the prevention and management of upper gastrointestinal ulcers, particularly those associated with nonsteroidal anti-inflammatory drugs (NSAIDs), has been critically appraised. It was developed to inhibit acid secretion and prevent gastric injury, and its use in clinical practice has been reviewed, highlighting its importance in treating gastrointestinal ulceration .

Discovery and clinical applications of Misoprostol

As the first prostaglandin registered for peptic ulcer disease treatment, misoprostol has been recognized for its gastric antisecretory effects and mucosal protective actions. It has shown superior ulcer healing rates compared to placebo and is comparable to H2 receptor antagonists. Misoprostol's tissue-protective effects may offer advantages in various therapeutic areas beyond gastrointestinal protection .

Misoprostol's role in pregnancy

Misoprostol's uterotonic and cervical-ripening actions have made it an important drug in obstetrical and gynecologic practice. It is used for medical abortion, cervical ripening, evacuation of the uterus in cases of embryonic or fetal death, and labor induction. Its use must be carefully considered due to its potent effects on the uterus .

Novel applications of Misoprostol

Research has shown that misoprostol can prevent the triggering of inflammatory processes and release of tissue-damaging cytokines. Its therapeutic implications include limiting tissue injury in renal, hepatic, and gastrointestinal contexts, and preventing inflammatory and allergic disorders. Misoprostol's ability to restore or maintain normal homeostasis makes it a valuable drug in various conditions .

Antisecretory and mucosal protective actions

Misoprostol's ability to inhibit gastric acid secretion and its cytoprotective effects have been well-documented. It accelerates the healing of duodenal and gastric ulcers and may reverse the negative effects of smoking on ulcer healing. Misoprostol is also effective in treating and preventing mucosal damage induced by NSAIDs and alcohol .

Crystal structure of misoprostol

The crystal structure of misoprostol bound to the labor-inducing prostaglandin E2 receptor has been elucidated, providing insights into its action mechanism. This structure reveals a completely enclosed binding pocket and helps explain the receptor's selectivity. These findings could aid in developing new uterotonic drugs with improved selectivity and fewer side effects .

Scientific Research Applications

  • Therapeutic Effect and Related Factors

    • Misoprostol has been studied for its therapeutic effects, particularly in relation to alcohol. It is significant for preventing postpartum hemorrhage and its relationship with factors like adverse pregnancy, intrauterine residue, and endocrine disorders in females is notable (Shu-ying, 2013).
  • Prevention of Postpartum Hemorrhage

    • Misoprostol's role in preventing postpartum hemorrhage (PPH) is crucial, especially in rural areas where access to other uterotonics is limited. It is effective when administered by minimally trained midwives, highlighting its potential in improving maternal healthcare in rural settings (Kodkany et al., 2004).
  • Applications in Obstetrics and Gynecology

    • Its use in obstetrics and gynecology includes inducing labor, cervical ripening before surgical procedures, and managing postpartum hemorrhage. It's important to note that while misoprostol is safe, supervision is crucial to avoid complications (Tang, Gemzell‐Danielsson, & Ho, 2007).
  • Comprehensive Literature Review

    • A review of literature on misoprostol for women's health indicates its potential for various indications. However, there's a need for further research to optimize regimens for its use in obstetric and gynecologic health indications (Blanchard et al., 2002).
  • Essential Medicine in Reproductive Health

    • Misoprostol is on the World Health Organization Model List of Essential Medicines due to its wide-ranging applications in reproductive health. Its varied uses in obstetrics and gynecology reinforce its significance in this field (Allen & O'Brien, 2009).
  • WHO Recommendations

    • The World Health Organization recognizes misoprostol's role in reproductive health, particularly in labor induction, PPH prevention and treatment, and management of spontaneous and induced abortion. Its availability in resource-poor settings is a key advantage (Tang, Kapp, Dragoman, & de Souza, 2013).
  • Misoprostol in Nonpregnant Women

    • Its application extends to nonpregnant women as well, particularly in enhancing cervical dilation and in various gynecological procedures. Understanding its pharmacokinetic profile is essential for optimal clinical use (Choksuchat, 2010).
  • Pharmacokinetics and Regimens

    • The pharmacokinetics of misoprostol and its various regimens, especially in early first-trimester medical abortions, have been studied to determine the most effective administration method (Tang & Ho, 2006).

Safety And Hazards

Misoprostol can cause birth defects, premature birth, uterine rupture, miscarriage, or incomplete miscarriage and dangerous uterine bleeding . It is harmful if swallowed and causes serious eye irritation . It may damage fertility or the unborn child .

Future Directions

Misoprostol is widely used in obstetrics and gynecology for medical abortion, cervical priming, and induction of labor . The effectiveness of the drugs in the two drug groups combined with oxytocin and methylergometrine is higher than the misoprostol group alone . An outpatient approach was deemed more satisfactory against surgical maneuvers and hospitalizations by patients since family support influenced their pain coping mechanism .

properties

IUPAC Name

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O4/c1-4-5-16-22(2,25)17-10-11-18-14-15-20(23)19(18)12-8-6-7-9-13-21(24)26-3/h10-11,14-15,18-19,25H,4-9,12-13,16-17H2,1-3H3/b11-10+/t18-,19+,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWJVIUDOHXKHI-PWNUKQCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C=CC(=O)C1CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-[(1R,2S)-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate

CAS RN

58682-86-3
Record name 16-Hydroxy-16-methyl-9-oxo-prosta-10,13-dien-1-oic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058682863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MISOPROSTOL A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR40KV45OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Misoprostol a
Reactant of Route 2
Reactant of Route 2
Misoprostol a
Reactant of Route 3
Reactant of Route 3
Misoprostol a
Reactant of Route 4
Misoprostol a
Reactant of Route 5
Misoprostol a
Reactant of Route 6
Misoprostol a

Citations

For This Compound
7,940
Citations
YS Chong, LL Su, S Arulkumaran - Obstetrical & gynecological …, 2004 - journals.lww.com
… ( 68 ) concluded from their study that the high efficacy and low incidence of side effects make misoprostol a useful alternative for midtrimester termination of pregnancy. Several studies …
Number of citations: 85 journals.lww.com
RE Garris, CF Kirkwood - Clinical pharmacy, 1989 - europepmc.org
The pharmacology, pharmacokinetics, clinical efficacy, contraindications and precautions, adverse effects, dosage, and cost of misoprostol are reviewed. Misoprostol is a synthetic …
Number of citations: 96 europepmc.org
K Blanchard, S Clark, B Winikoff, G Gaines… - Obstetrics & …, 2002 - Elsevier
… 92, 93, 94, 95 Two studies conducted by Bugalho et al92, 93 in Mozambique evaluated two different regimens of vaginal misoprostol: a regimen of 100 μg and a regimen combining …
Number of citations: 158 www.sciencedirect.com
T Watanabe, S Sugimori, N Kameda, H Machida… - Clinical …, 2008 - Elsevier
BACKGROUND & AIMS: With capsule endoscopy, the ulcerogenic effect of low-dose enteric-coated aspirin on the small bowel and the therapeutic effect of misoprostol on intestinal …
Number of citations: 221 www.sciencedirect.com
B Dao, J Blum, B Thieba, S Raghavan… - … Journal of Obstetrics …, 2007 - Wiley Online Library
Objectives Previous research has demonstrated the effectiveness of misoprostol for treatment of incomplete abortion; however, few studies have systematically compared misoprostol’s …
Number of citations: 142 obgyn.onlinelibrary.wiley.com
AR Sekhavat, K Mousavizadeh, HR Pakshir… - American journal of …, 2002 - Elsevier
The purpose of this study was to investigate the effects of oral administration of misoprostol, a prostaglandin E 1 analog, on orthodontic tooth movement and root resorption in rats. Sixty-…
Number of citations: 125 www.sciencedirect.com
NM Davies, J Longstreth… - … : The Journal of Human …, 2001 - Wiley Online Library
… Protection from radiation-induced oral mucositis by a mouth rinse containing the prostaglandin E1 analog, misoprostol: a placebo controlled double blind clinical trial. Adv Exp Med Biol …
OS Tang, K Gemzell-Danielsson, PC Ho - International Journal of …, 2007 - Elsevier
Misoprostol, a synthetic prostaglandin E1 analogue, is commonly used for medical abortion, cervical priming, the management of miscarriage, induction of labor and the management of …
Number of citations: 523 www.sciencedirect.com
SH Park, CS Cho, OY Lee, JB Jun, SR Lin… - Journal of Clinical …, 2007 - jstage.jst.go.jp
Nonsteroidal anti-inflammatory drugs (NSAIDs) have gastrointestinal side effects such as dyspepsia, peptic ulcer, hemorrhage, and perforation. Misoprostol and PPIs have been used to …
Number of citations: 134 www.jstage.jst.go.jp
AB Goldberg, MB Greenberg… - New England Journal of …, 2001 - Mass Medical Soc
Misoprostol is a prostaglandin E 1 analogue that has been approved by the Food and Drug Administration (FDA) to be taken orally for the prevention and treatment of gastric ulcers …
Number of citations: 691 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.